2,4-ジクロロビフェニル

概要

説明

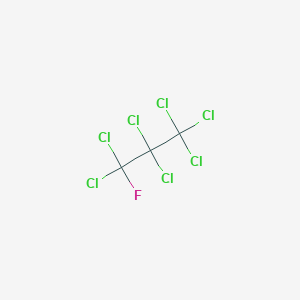

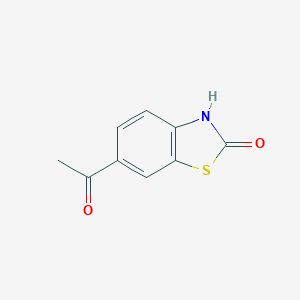

2,4-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener, characterized by the substitution of two chlorine atoms at the 2 and 4 positions on the biphenyl structure. This compound is part of a larger group of chlorinated biphenyls, which have been widely used in various industrial applications due to their chemical stability and insulating properties .

科学的研究の応用

2,4-Dichlorobiphenyl has several applications in scientific research:

Chemistry: It is used as a reference material in chromatographic analysis and as a model compound in studies of PCB degradation.

Biology: Research on its biodegradation by microorganisms helps in understanding the environmental fate of PCBs.

Medicine: Studies on its toxicological effects contribute to the understanding of PCB-related health risks.

Industry: It serves as an intermediate in the synthesis of other chemical compounds and materials.

作用機序

Target of Action

2,4-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The degradation of 2,4-Dichlorobiphenyl involves several biochemical pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .

Pharmacokinetics

The absorption and subsequent vascular transport of 2,4-Dichlorobiphenyl have been investigated in an ovine model system . Rapid uptake of the compound and transport as a component of blood plasma without prior occurrence in thoracic duct lymph indicates that 2,4-Dichlorobiphenyl was absorbed directly via the gastric mucosa with water-soluble compounds .

Result of Action

The result of 2,4-Dichlorobiphenyl’s action is the regulation of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This can have significant effects on the organism’s biological rhythms.

Action Environment

2,4-Dichlorobiphenyl is a persistent environmental pollutant due to its low reactivity and stability in harsh environmental conditions . Its hydrophobicity and chemically stable nature cause it to break down very slowly under natural conditions . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

2,4-Dichlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It is known to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. Upon binding to AhR, 2,4-Dichlorobiphenyl can alter the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially those of the cytochrome P450 family . These interactions can lead to the bioactivation or detoxification of the compound, influencing its overall biochemical behavior.

Cellular Effects

2,4-Dichlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of 2,4-Dichlorobiphenyl to the aryl hydrocarbon receptor can lead to changes in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammatory pathways . Additionally, 2,4-Dichlorobiphenyl can induce apoptosis and affect cell proliferation, further impacting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorobiphenyl can change over time due to its stability and potential for degradation. Studies have shown that 2,4-Dichlorobiphenyl can be metabolized by certain microorganisms through processes such as anaerobic dechlorination and aerobic degradation . Over time, these metabolic processes can lead to the formation of less chlorinated and potentially less toxic metabolites. The persistence of 2,4-Dichlorobiphenyl in the environment means that its long-term effects on cellular function and overall health need to be carefully monitored.

Dosage Effects in Animal Models

The effects of 2,4-Dichlorobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. For example, high doses of 2,4-Dichlorobiphenyl have been associated with liver toxicity, immunosuppression, and endocrine disruption in animal studies . These adverse effects highlight the importance of understanding the dosage-dependent behavior of 2,4-Dichlorobiphenyl to assess its potential risks accurately.

Metabolic Pathways

2,4-Dichlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as biphenyl 2,3-dioxygenase and dehydrogenase . These enzymes catalyze the initial steps of 2,4-Dichlorobiphenyl degradation, leading to the formation of intermediate metabolites that can be further processed by other enzymes. The metabolic pathways of 2,4-Dichlorobiphenyl are crucial for its detoxification and eventual elimination from the body.

Transport and Distribution

The transport and distribution of 2,4-Dichlorobiphenyl within cells and tissues are influenced by its chemical properties and interactions with transport proteins. Studies have shown that 2,4-Dichlorobiphenyl can be absorbed from the gastrointestinal tract and transported in the blood plasma without prior association with plasma lipids . This suggests that the compound may be transported as a water-soluble entity, facilitating its distribution to various tissues and organs.

Subcellular Localization

The subcellular localization of 2,4-Dichlorobiphenyl can affect its activity and function. The compound has been detected in cellular membranes, where it can interact with membrane-bound receptors and enzymes . Additionally, the localization of 2,4-Dichlorobiphenyl within specific cellular compartments may influence its ability to induce or inhibit certain biochemical pathways. Understanding the subcellular distribution of 2,4-Dichlorobiphenyl is essential for elucidating its overall impact on cellular function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobiphenyl can be achieved through several methods. One common approach involves the Ullmann reaction, where chlorobenzene derivatives are coupled in the presence of copper catalysts. Another method includes the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that subsequently form chlorobiphenyls .

Industrial Production Methods: Industrial production of 2,4-Dichlorobiphenyl typically involves the chlorination of biphenyl in the presence of a catalyst. This process can be controlled to achieve the desired degree of chlorination and specific substitution patterns. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to optimize yield and selectivity .

化学反応の分析

Types of Reactions: 2,4-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorobenzoic acids and other oxidized products.

Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Oxidation: Chlorobenzoic acids.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

類似化合物との比較

- 2,2’-Dichlorobiphenyl

- 2,3’-Dichlorobiphenyl

- 2,5’-Dichlorobiphenyl

- 2,6’-Dichlorobiphenyl

Comparison: 2,4-Dichlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different rates of biodegradation and varying degrees of toxicity. Its specific interactions with biological receptors and enzymes also distinguish it from other congeners .

特性

IUPAC Name |

2,4-dichloro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZHZJJXPXXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040301 | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-50-3 | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA0I162CWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-Dichlorobiphenyl?

A1: 2,4-Dichlorobiphenyl has a molecular formula of C12H8Cl2 and a molecular weight of 223.10 g/mol.

Q2: How is 2,4-Dichlorobiphenyl typically identified and quantified in environmental samples?

A2: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identification and quantification of 2,4-Dichlorobiphenyl in complex matrices like environmental samples. [, ] Retention indexes, based on standardized PCB congeners, are often used to improve accuracy and reliability in GC analysis. []

Q3: Are there any challenges in accurately measuring 2,4-Dichlorobiphenyl in environmental samples?

A3: Yes, selective adsorption of PCBs during sample cleanup procedures can impact the recovery of 2,4-Dichlorobiphenyl, potentially leading to underestimation. For instance, using a 2% dichloromethane in hexane eluent during a typical MM5 analysis resulted in only 16% recovery of 2,4-Dichlorobiphenyl. []

Q4: How does 2,4-Dichlorobiphenyl behave in the environment?

A4: 2,4-Dichlorobiphenyl tends to persist in the environment due to its low degradability. [] It exhibits a high affinity for organic matter, influencing its distribution and fate in ecosystems. [] Studies show that its sorption to black carbon in sediments is significant, further affecting its bioavailability. []

Q5: Can photodegradation play a role in 2,4-Dichlorobiphenyl breakdown?

A5: Yes, 2,4-Dichlorobiphenyl can undergo photodegradation when adsorbed on surfaces like spruce needles. [] This process can lead to the formation of various photoproducts, including high-mass compounds resulting from reactions with plant waxes. [] Furthermore, photolysis of 2,4-Dichlorobiphenyl in aqueous acetonitrile solutions leads to the formation of 4'-chloro-2-hydroxybiphenyl, which undergoes a unique dehydrochlorination process. []

Q6: How do microbial communities contribute to the degradation of 2,4-Dichlorobiphenyl?

A6: Microbial consortia, such as those containing Burkholderia sp. strain LB400, can mineralize low-chlorinated biphenyls, including 2,4-Dichlorobiphenyl. This process can be enhanced by directed interspecies transfer of genes responsible for chlorocatechol degradation. []

Q7: Are there any limitations to microbial degradation of 2,4-Dichlorobiphenyl?

A7: Yes, some microorganisms might only partially degrade 2,4-Dichlorobiphenyl. For instance, natural assemblages of freshwater microorganisms have been observed to oxidize 2-chlorobiphenyl but not 2,4-Dichlorobiphenyl. [] Additionally, the degradation process can result in the accumulation of stable chlorinated byproducts. []

Q8: Is 2,4-Dichlorobiphenyl considered toxic?

A8: Yes, 2,4-Dichlorobiphenyl exhibits toxicity, particularly to the nervous system. Studies on cerebellar granule cells revealed that ortho-substituted PCBs, including 2,4-Dichlorobiphenyl, induce rapid cell death, potentially through mechanisms involving calcium influx and mitochondrial dysfunction. []

Q9: Does the structure of 2,4-Dichlorobiphenyl influence its toxicity?

A9: Yes, the presence and position of chlorine atoms significantly impact PCB toxicity. Research indicates that non-coplanar, ortho-substituted PCBs like 2,4-Dichlorobiphenyl are more toxic to cerebellar granule cells than coplanar congeners. [] This suggests a structure-activity relationship where the specific chlorine substitution pattern influences the interaction with biological targets.

Q10: What are the potential applications of understanding 2,4-Dichlorobiphenyl degradation pathways?

A10: Deciphering the degradation pathways employed by microorganisms like Pseudomonas spp. [] can contribute to developing efficient bioremediation strategies for PCB-contaminated environments. Optimizing conditions for microbial growth and PCB degradation, including factors like temperature, pH, and nutrient availability, is crucial for successful bioremediation. []

Q11: Are there any promising approaches for enhancing the bioremediation of 2,4-Dichlorobiphenyl?

A11: Genetic engineering shows promise in improving the efficiency of PCB degradation. For example, the genetically modified strain Cupriavidus necator RW112, engineered to express genes for chlorobenzoate and chlorobiphenyl degradation, demonstrated the ability to grow on and utilize technical Aroclor mixtures, including 2,4-Dichlorobiphenyl, as sole carbon and energy sources. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)